molecular formula C13H16F3N B13597616 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine

3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine

Katalognummer: B13597616
Molekulargewicht: 243.27 g/mol
InChI-Schlüssel: UERYHSFWMVCBIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-(trifluoromethyl)phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine typically involves the reaction of piperidine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives of the aromatic ring.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of trifluoromethyl-substituted compounds on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine: Similar structure but with different substitution patterns.

    3-{[4-(Trifluoromethyl)phenyl]methyl}pyridine: Contains a pyridine ring instead of a piperidine ring.

    4-(Trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine is unique due to the combination of the piperidine ring and the trifluoromethyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H16F3N

Molekulargewicht

243.27 g/mol

IUPAC-Name

3-[[4-(trifluoromethyl)phenyl]methyl]piperidine

InChI

InChI=1S/C13H16F3N/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11/h3-6,11,17H,1-2,7-9H2

InChI-Schlüssel

UERYHSFWMVCBIC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.